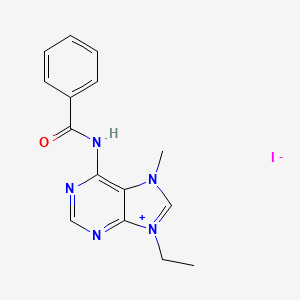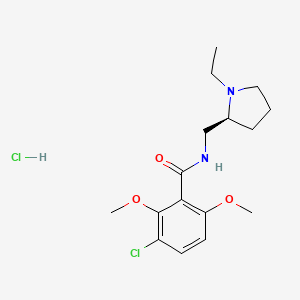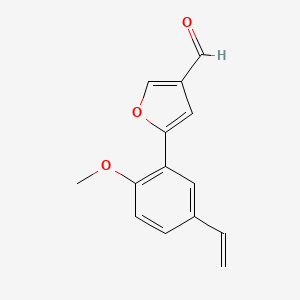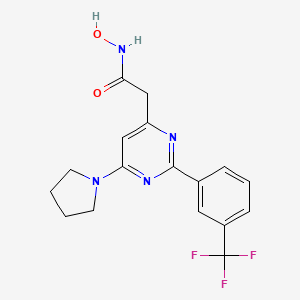
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, acetamide, and trifluoromethyl-substituted aromatic compounds. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the pyrrolidinyl group.
Amidation: reactions to form the acetamide linkage.
Hydroxylation: reactions to introduce the N-hydroxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the N-hydroxy group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield the corresponding amine.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl-substituted aromatics: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The uniqueness of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
42055-70-9 |
|---|---|
Formule moléculaire |
C17H17F3N4O2 |
Poids moléculaire |
366.34 g/mol |
Nom IUPAC |
N-hydroxy-2-[6-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)12-5-3-4-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-6-1-2-7-24/h3-5,8-9,26H,1-2,6-7,10H2,(H,23,25) |
Clé InChI |
NSTFJEORWPCANN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)


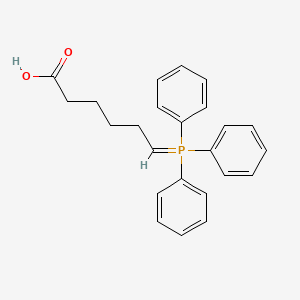
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)

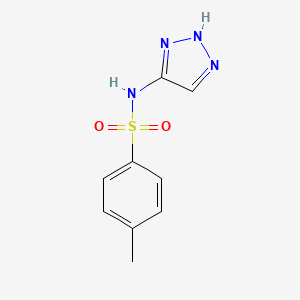
![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
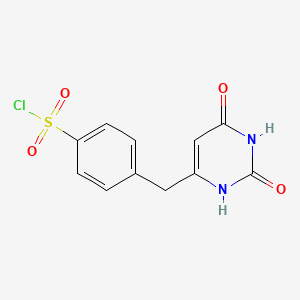
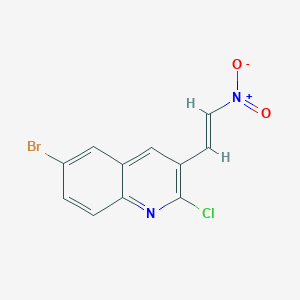
![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)
